
N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine, also known as BRAF inhibitor, is a small molecule compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent in the treatment of various cancers. This compound is a potent inhibitor of the BRAF protein, which plays a critical role in the MAPK/ERK signaling pathway that is deregulated in many cancers.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine involves the inhibition of the this compound protein, which is a key player in the MAPK/ERK signaling pathway. The compound binds to the ATP-binding site of the this compound protein, preventing its activation and subsequent downstream signaling. This leads to the suppression of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including melanoma, colorectal, and thyroid cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to have minimal toxicity in non-cancerous cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine in lab experiments is its potency and selectivity for the this compound protein. The compound has been shown to be highly effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine. One area of focus is the optimization of the synthesis method to improve yields and purity. Another area of focus is the development of more soluble analogs of the compound that can be administered more easily in vivo. In addition, further studies are needed to investigate the potential of this compound in combination with other therapies for the treatment of various cancers. Overall, this compound has shown great potential as a therapeutic agent in the treatment of cancer and warrants further investigation.
Métodos De Síntesis
The synthesis of N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine involves a series of chemical reactions that are carried out in a controlled environment. The synthesis method for this compound has been extensively studied and optimized to ensure high yields and purity. The synthesis involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with hydrazine hydrate to form 5-bromo-2,4-dimethoxybenzohydrazide. This intermediate is then reacted with 2-chloro-N-(4-methoxyphenyl)acetamide to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(5-bromo-2,4-dimethoxybenzyl)-1H-indazol-6-amine has been extensively studied for its potential as a therapeutic agent in the treatment of various cancers. The compound has been shown to be a potent inhibitor of the this compound protein, which is often mutated in many cancers, including melanoma, colorectal, and thyroid cancer. The inhibition of this compound by this compound leads to the suppression of the MAPK/ERK signaling pathway, which is critical for cancer cell proliferation and survival.
Propiedades
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-21-15-7-16(22-2)13(17)5-11(15)8-18-12-4-3-10-9-19-20-14(10)6-12/h3-7,9,18H,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAOCROYOPGQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2=CC3=C(C=C2)C=NN3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

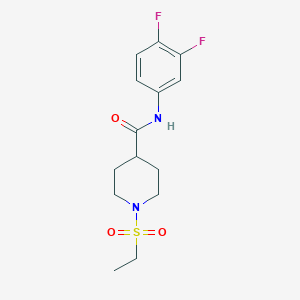
![{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetonitrile](/img/structure/B5125617.png)
![2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B5125623.png)
![7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5125631.png)
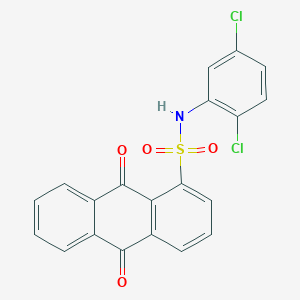

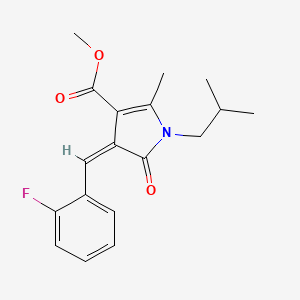
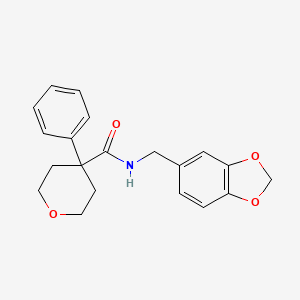
![1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone](/img/structure/B5125657.png)
![11-(4-chloro-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5125662.png)
![7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate](/img/structure/B5125670.png)
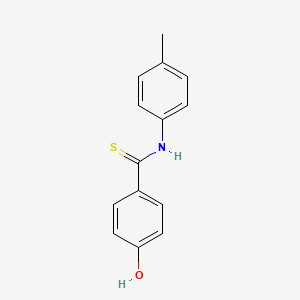
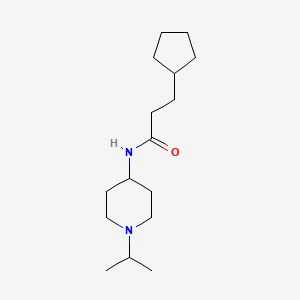
![butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5125710.png)